molecular formula C10H14N2OS B5876923 1-(4-Methoxybenzyl)-3-methylthiourea

1-(4-Methoxybenzyl)-3-methylthiourea

Cat. No.: B5876923
M. Wt: 210.30 g/mol
InChI Key: MFIWYGIESBZLCX-UHFFFAOYSA-N
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Description

1-(4-Methoxybenzyl)-3-methylthiourea is an organic compound that belongs to the class of thioureas It is characterized by the presence of a methoxybenzyl group attached to the nitrogen atom of the thiourea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methoxybenzyl)-3-methylthiourea typically involves the reaction of 4-methoxybenzylamine with methyl isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol under reflux conditions. The general reaction scheme is as follows:

4-Methoxybenzylamine+Methyl isothiocyanateThis compound\text{4-Methoxybenzylamine} + \text{Methyl isothiocyanate} \rightarrow \text{this compound} 4-Methoxybenzylamine+Methyl isothiocyanate→this compound

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may also be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methoxybenzyl)-3-methylthiourea can undergo various chemical reactions, including:

    Oxidation: The thiourea moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.

    Medicine: Preliminary studies suggest that it may possess antimicrobial and anticancer properties.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(4-Methoxybenzyl)-3-methylthiourea involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzyme activity by binding to the active site or by interacting with essential cofactors. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

  • 1-(4-Methoxybenzyl)-3-phenylthiourea
  • 1-(4-Methoxybenzyl)-3-ethylthiourea
  • 1-(4-Methoxybenzyl)-3-butylthiourea

Comparison: 1-(4-Methoxybenzyl)-3-methylthiourea is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to its analogs, it may exhibit different reactivity and biological activity, making it a valuable compound for targeted applications.

Properties

IUPAC Name

1-[(4-methoxyphenyl)methyl]-3-methylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2OS/c1-11-10(14)12-7-8-3-5-9(13-2)6-4-8/h3-6H,7H2,1-2H3,(H2,11,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFIWYGIESBZLCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=S)NCC1=CC=C(C=C1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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